molecular formula C10H15NO2 B1598432 N-(2,2-Dimethoxyethyl)aniline CAS No. 26972-56-5

N-(2,2-Dimethoxyethyl)aniline

Cat. No.: B1598432
CAS No.: 26972-56-5
M. Wt: 181.23 g/mol
InChI Key: HGWZXKUBDUDGSN-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)aniline is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a derivative of aniline, characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom of the aniline ring. This compound is used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-Dimethoxyethyl)aniline can be synthesized through the reaction of chloroacetaldehyde dimethyl acetal with aniline . The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{CH(OCH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{N(CH}_2\text{CH(OCH}_3\text{)}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Nitroaniline derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(2,2-Dimethoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dimethoxyethyl group can also participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar structure but with a methyl group instead of a dimethoxyethyl group.

    N-Ethylaniline: Contains an ethyl group instead of a dimethoxyethyl group.

    N-Phenyl-N-methylamine: Similar structure with a phenyl group attached to the nitrogen atom.

Uniqueness

N-(2,2-Dimethoxyethyl)aniline is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it valuable in specific synthetic applications and research studies .

Biological Activity

N-(2,2-Dimethoxyethyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

This compound is characterized by its dimethoxyethyl substituent on the aniline structure. This modification may influence its solubility, reactivity, and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. However, detailed studies are required to elucidate the exact molecular pathways involved.

Biological Activity

1. Antitumor Activity:
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on related compounds demonstrated potent cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) using the MTT assay. The results showed high inhibition rates and low IC50 values compared to standard treatments like Sunitinib .

Cell LinesInhibition Rate (30 μM)IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

2. Neuropharmacological Effects:
this compound has been reported as a potent inhibitor of dopamine reuptake, suggesting potential applications in treating neurodegenerative disorders or mood disorders . This action could enhance dopaminergic signaling in the brain.

3. Cytotoxicity Studies:
In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased apoptotic markers such as Annexin V staining .

Case Studies

Case Study 1: Antitumor Evaluation
A recent study evaluated the antitumor properties of this compound derivatives against HepG2 cells. The study found that treatment with these compounds resulted in significant apoptosis induction and cell cycle arrest at the S phase, indicating their potential as anticancer agents.

Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological profile of this compound, revealing its role as a dopamine transporter inhibitor. This finding opens avenues for further research into its use in neuropsychiatric conditions.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWZXKUBDUDGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181474
Record name N-(2,2-Dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26972-56-5
Record name N-(2,2-Dimethoxyethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26972-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxyethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026972565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2-Dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-dimethoxyethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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